4-Oxo-4-(pyridin-3-yl)butanoic acid
CAS No.: 1076199-29-5
Cat. No.: VC0018880
Molecular Formula: C13H12N2O5
Molecular Weight: 276.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076199-29-5 |
|---|---|
| Molecular Formula | C13H12N2O5 |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate |
| Standard InChI | InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2 |
| Standard InChI Key | YNRQRUZKFUEEAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)CCC(=O)O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
4-Oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid that can be structurally described as a derivative of succinic acid, where one of the carboxy group hydroxyls is replaced by a pyridin-3-yl group. This creates a molecule with both aromatic and aliphatic functional regions, joined by a ketone linkage.
Physical Properties
The compound exists as a solid at room temperature, typically appearing as an off-white to light beige powder. It demonstrates specific physical characteristics that distinguish it from related compounds.
The acid form of the compound differs slightly from its conjugate base (4-Oxo-4-(pyridin-3-yl)butanoate), which has a molecular weight of 178.16 g/mol due to the loss of a proton from the carboxyl group .
Chemical Reactivity
As a compound containing both carboxylic acid and ketone functional groups attached to a pyridine ring, 4-Oxo-4-(pyridin-3-yl)butanoic acid demonstrates versatile chemical reactivity. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation, while the ketone group provides opportunities for reduction, oxidation, and nucleophilic addition reactions.
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial catalogues, with its systematic IUPAC name being the most precise identifier.
Identifiers and Registry Numbers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 4192-31-8 | |
| PubChem Parent CID | 437 | |
| ChEBI ID | CHEBI:66942 | |
| Wikidata | Q27135530 | |
| FDA UNII | 8Y4EX5XJ5B |
Alternative Names and Synonyms
The compound is referenced in scientific literature using several synonyms:
-
γ-Oxo-3-pyridinebutanoic acid
-
3-Succinoylpyridine
-
4-(3-Pyridyl)-4-oxobutyric acid
-
OPBA
-
4-keto-4-(3-pyridyl)butyric acid
Biological Significance
4-Oxo-4-(pyridin-3-yl)butanoic acid has notable biological relevance, particularly in relation to tobacco metabolism and smoking-related biochemical processes.
Metabolic Pathway Involvement
The compound is a byproduct of tobacco-specific N-nitrosamines generated through enzymatic activity. Specifically, it is produced when cytochrome P-450 catalyzes methyl nitrosaminopyridylbutanone hydroxylation . This metabolic process represents an important mechanism in the biotransformation of tobacco-derived compounds in the human body.
Synthesis and Production
While the search results don't provide a detailed synthetic route specifically for 4-Oxo-4-(pyridin-3-yl)butanoic acid, we can infer potential production methods based on related compounds.
Related Synthetic Approaches
Applications and Uses
4-Oxo-4-(pyridin-3-yl)butanoic acid serves several practical and research purposes across different scientific disciplines.
Organic Synthesis
The compound is noted as being "useful in organic synthesis" , likely serving as a building block for the creation of more complex molecules. Its bifunctional nature, with both carboxylic acid and ketone groups, provides versatile reactive sites for diverse synthetic transformations.
Metabolite Research
As a metabolite of NNK (Nicotine-derived nitrosaminoketone), 4-Oxo-4-(pyridin-3-yl)butanoic acid is valuable in research related to tobacco biochemistry and the metabolic fate of tobacco-specific compounds . It serves as an important reference standard for analytical methods designed to detect and quantify tobacco-derived substances in biological samples.
Toxicological Studies
Given its association with tobacco metabolism, the compound likely plays a role in toxicological studies examining the biological effects of tobacco consumption. Its presence and concentration in biological systems may correlate with specific health outcomes of interest to researchers studying smoking-related diseases.
Analytical Considerations
Stability Considerations
The recommended storage temperature of -20°C suggests that the compound may have stability concerns at higher temperatures. Researchers working with this compound should be aware of potential degradation issues and store it appropriately to maintain its integrity.
Structure-Activity Relationships
Understanding the relationship between the structure of 4-Oxo-4-(pyridin-3-yl)butanoic acid and its biological activity provides insights into its function and potential applications.
Functional Groups
The compound contains three key functional groups that contribute to its chemical and biological behavior:
-
The pyridine ring, which provides aromaticity and a basic nitrogen atom
-
The ketone group, which serves as a hydrogen bond acceptor
-
The carboxylic acid group, which can participate in acid-base chemistry and hydrogen bonding
These structural features collectively determine how the molecule interacts with biological systems, including enzymes, receptors, and transport proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume